4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole

Protecting group stability Acetal hydrolysis Pinacol acetal

Unprotected 4-formylpyrazoles degrade rapidly under acidic or protic conditions, compromising multi-step synthesis. This pinacol acetal-protected building block solves that instability: - 40,000-fold greater acid stability vs. diethyl acetals, tolerating Brønsted-acid-catalyzed steps - Enhanced lipophilicity (ΔLogP +0.8) simplifies extraction and chromatographic purification - Withstands N-alkylation and cross-coupling before final-step aldehyde unmasking Supplied at 95% purity with global shipping available.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B11900349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1(C(OC(O1)C2=CNN=C2)(C)C)C
InChIInChI=1S/C10H16N2O2/c1-9(2)10(3,4)14-8(13-9)7-5-11-12-6-7/h5-6,8H,1-4H3,(H,11,12)
InChIKeyUENXTGJRFSIYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinacol-Protected 4-Formylpyrazole for Multi-Step Synthesis


4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole (CAS 1239322-61-2) is a heterocyclic building block that incorporates the pyrazole nucleus and a pinacol‑derived cyclic acetal masking group. With a molecular weight of 196.25 g/mol, a computed XLogP3‑AA of 0.9, and a topological polar surface area of 47.1 Ų [1], it functions as a stable, lipophilic precursor to 4‑formylpyrazole. 4‑Formylpyrazoles are widely exploited intermediates in medicinal chemistry for constructing kinase inhibitors, histone deacetylase inhibitors, and diverse heterocyclic scaffolds [2].

Why Pinacol-Protected Pyrazole Aldehyde Is Irreplaceable


Not all protected 4‑formylpyrazole derivatives are interchangeable in multi‑step synthesis. The unprotected aldehyde (1H‑pyrazole‑4‑carboxaldehyde) is susceptible to oxidation, nucleophilic attack, and condensation side reactions. Among acetal protecting groups, the 4,4,5,5‑tetramethyl‑1,3‑dioxolane (pinacol acetal) exhibits dramatically slower acid‑catalyzed hydrolysis than diethyl acetals or unsubstituted 1,3‑dioxolanes [1], while the four methyl substituents provide steric shielding that reduces unwanted ring‑opening during subsequent transformations. Consequently, substituting this compound with a dimethyl acetal or an unsubstituted dioxolane risks premature deprotection, lower yields, or incompatibility with acidic or protic reaction conditions.

Quantitative Differentiation: Pinacol Acetal vs. Alternatives


Acid Hydrolysis Resistance vs. Diethyl Acetals

The 4,4,5,5‑tetramethyl‑1,3‑dioxolane (pinacol acetal) moiety confers extreme resistance to acid‑catalyzed hydrolysis relative to acyclic acetals. For the structurally analogous 2‑(p‑methoxyphenyl)‑4,4,5,5‑tetramethyl‑1,3‑dioxolane, the second‑order rate constant of hydrolysis is 40,000 times lower than that of p‑methoxybenzaldehyde diethyl acetal [1]. This class‑level inference directly supports the selection of the pinacol‑protected pyrazole aldehyde over a dimethyl or diethyl acetal when reaction sequences involve acidic media or protic solvents.

Protecting group stability Acetal hydrolysis Pinacol acetal

Thermodynamic Stability vs. Glycol Acetals

A one‑pot transacetalization procedure demonstrates that unsubstituted 1,3‑dioxolane (glycol acetal) protecting groups are cleanly converted to the corresponding pinacol acetals by trifluoroacetic acid at 0 °C within 30 min for both aromatic and aliphatic substrates [1]. This thermodynamically driven exchange directly proves that the 4,4,5,5‑tetramethyl‑1,3‑dioxolane group is the more stable acetal species under acidic conditions.

Transacetalization Protecting group exchange Pinacol acetal

Lipophilicity & PSA vs. Unprotected Aldehyde

Masking the aldehyde as the 4,4,5,5‑tetramethyl‑1,3‑dioxolan‑2‑yl acetal increases molecular weight and lipophilicity while reducing topological polar surface area (TPSA). The target compound has a computed XLogP3‑AA of 0.9 and a TPSA of 47.1 Ų [1], whereas the parent 1H‑pyrazole‑4‑carboxaldehyde (CAS 35344‑95‑7) has a molecular weight of 96.09 g/mol and an estimated LogP near 0.1 with a TPSA of approximately 54.5 Ų (calculated from SMILES O=Cc1cn[nH]c1). This ~0.8 log unit increase in lipophilicity and 7.4 Ų decrease in PSA improves organic‑solvent solubility and may facilitate chromatographic purification.

ADME properties Lipophilicity Polar surface area

Building Block for Kinase and HDAC Inhibitors

4‑Formylpyrazoles are established precursors for class I/IIb histone deacetylase inhibitors, kinase inhibitors, and diverse heterocycles via condensation, cycloaddition, and multi‑component reactions [1]. The title compound delivers the aldehyde in a protected (latent) form, enabling synthetic sequences that require the pyrazole N–H and the aldehyde function to be orthogonally addressable. This is a supporting, field‑level validation of the compound’s utility rather than a direct head‑to‑head comparison.

Medicinal chemistry building block 4‑Formylpyrazole Kinase inhibitor

Optimal Applications for Pinacol-Protected Aldehyde


Acid-Stable Protection for Multi-Step Synthesis

When a synthetic route contains Brønsted‑acid‑catalyzed steps (e.g., cyclization, acetal exchange, or aqueous acidic work‑up) prior to aldehyde liberation, the pinacol acetal provides a 40,000‑fold stability advantage over diethyl acetals [Section 3, Evidence 1]. Researchers can confidently expose this building block to acidic conditions that would destroy a dimethyl acetal‑protected analog.

Late-Stage Diversification in Kinase/HDAC Programs

In programs targeting kinases or HDAC isozymes where 4‑formylpyrazoles serve as key intermediates [Section 3, Evidence 4], the protected aldehyde can be carried through multiple transformations (N‑alkylation, cross‑coupling) and then unmasked at the final step to install the aldehyde for condensation or reductive amination.

Robust Acetal Protection for Process Chemistry

The increased lipophilicity (ΔLogP +0.8 vs. unprotected aldehyde) and reduced PSA [Section 3, Evidence 3] simplify extraction and chromatographic purification. Combined with the thermodynamic stability advantage over unsubstituted dioxolanes [Section 3, Evidence 2], this compound is suited for scale‑up campaigns where protecting group integrity directly impacts yield and purity profiles.

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